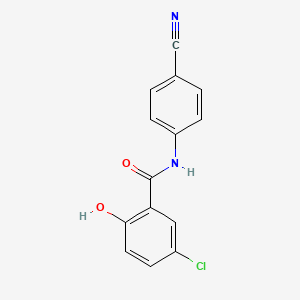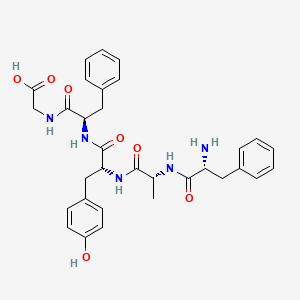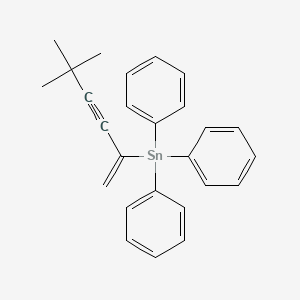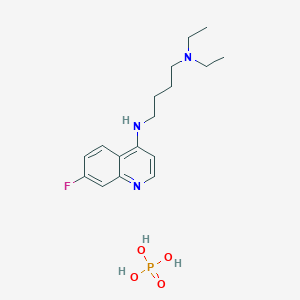![molecular formula C17H18N4O2S B12599557 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 651024-57-6](/img/structure/B12599557.png)
3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine is a complex organic compound that features a pyrazolo[3,4-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Pyrrolidinylmethyl Group: This step involves the alkylation of the pyrazolo[3,4-c]pyridine core with a pyrrolidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazolo[3,4-c]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-c]pyridine derivatives.
Scientific Research Applications
3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.
Affecting Signal Transduction Pathways: Influencing pathways such as apoptosis or cell proliferation
Comparison with Similar Compounds
3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds to highlight its uniqueness:
3-(Phenylsulfonyl)pyridine: Similar in structure but lacks the pyrazolo[3,4-c]pyridine core, resulting in different chemical properties and applications.
Pyridine Sulfonic Acid Derivatives: These compounds have sulfonic acid groups attached to the pyridine ring, which can significantly alter their reactivity and applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
651024-57-6 |
|---|---|
Molecular Formula |
C17H18N4O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(pyrrolidin-3-ylmethyl)pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-4-2-1-3-5-14)17-15-7-9-19-11-16(15)21(20-17)12-13-6-8-18-10-13/h1-5,7,9,11,13,18H,6,8,10,12H2 |
InChI Key |
NEQDWVPAKGCGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2C3=C(C=CN=C3)C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)


![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)


![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
